3-Bromo-5-(pyridin-4-yl)pyridazine
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Overview
Description
3-Bromo-5-(pyridin-4-yl)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom at the 3-position and a pyridine ring at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyridin-4-yl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyridine and brominated pyridazine derivatives.
Coupling Reaction: The pyridine ring is then introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and appropriate ligands.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-Bromo-5-(pyridin-4-yl)pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound can act as an enzyme inhibitor by interacting with the active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(pyridin-3-yl)pyridazine
- 3-Bromo-5-(pyridin-2-yl)pyridazine
- 3-Chloro-5-(pyridin-4-yl)pyridazine
- 3-Iodo-5-(pyridin-4-yl)pyridazine
Uniqueness
3-Bromo-5-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .
Properties
Molecular Formula |
C9H6BrN3 |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
3-bromo-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(6-12-13-9)7-1-3-11-4-2-7/h1-6H |
InChI Key |
LPOOVHMOYGJDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2)Br |
Origin of Product |
United States |
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